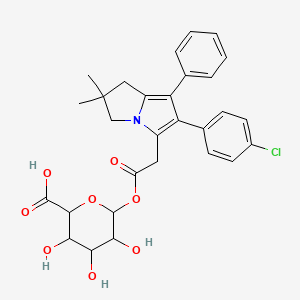
2-Propynyl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El β-D-Glucopiranósido de 2-propínil es un compuesto químico con la fórmula molecular C17H22O10 y un peso molecular de 386.35 g/mol . Es un derivado de la glucosa, donde el grupo hidroxilo en el carbono anomérico se reemplaza por un grupo propínil. Este compuesto se utiliza a menudo en la química de los carbohidratos y tiene diversas aplicaciones en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común es la desacetilación de Zemplén, donde el 2-propínil 2,3,4,6-tetra-O-acetil-β-D-glucopiranósido se desacetila utilizando una cantidad catalítica de metóxido de sodio en metanol . El producto bruto se purifica luego mediante técnicas cromatográficas.
Métodos de Producción Industrial
Los métodos de producción industrial para el β-D-Glucopiranósido de 2-propínil no están bien documentados en la literatura. El enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El β-D-Glucopiranósido de 2-propínil experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo propínil puede oxidarse para formar diferentes grupos funcionales.
Reducción: El compuesto se puede reducir para formar alcanos correspondientes.
Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: Los grupos acetilo se pueden sustituir utilizando nucleófilos en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo propínil puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcanos.
4. Aplicaciones en la Investigación Científica
El β-D-Glucopiranósido de 2-propínil tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de carbohidratos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición de enzimas y la interacción con proteínas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, aunque las aplicaciones médicas específicas aún están en fase de investigación.
Industria: Se utiliza en la producción de moléculas basadas en glucósidos con posibles propiedades antidiabéticas.
Aplicaciones Científicas De Investigación
2-Propynyl beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with proteins.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of glycoside-based molecules with potential antidiabetic properties.
Mecanismo De Acción
El mecanismo de acción del β-D-Glucopiranósido de 2-propínil implica su interacción con varios objetivos moleculares. El grupo propínil puede participar en reacciones de cicloadición, formando derivados de triazol o isoxazol . Estas reacciones pueden modular las vías biológicas y las actividades enzimáticas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- Alil-tetra-O-acetil-β-D-glucopiranósido
- 2,3,4,6-Tetra-O-bencil-D-galactopiranosa
- 4-Metoxifenil β-D-glucopiranósido
- 1,2,3,4-Tetra-O-acetil-β-D-glucopiranosa
Singularidad
El β-D-Glucopiranósido de 2-propínil es único debido a la presencia del grupo propínil, que permite reacciones químicas específicas como la cicloadición. Esto lo convierte en un compuesto valioso en la química orgánica sintética y en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
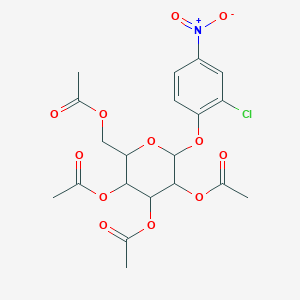

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
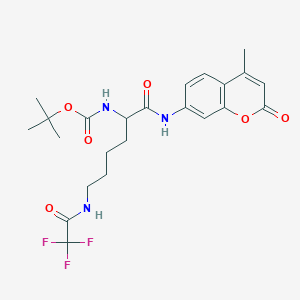

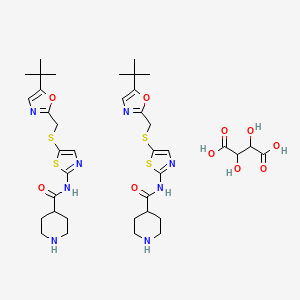
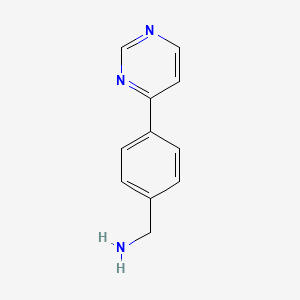
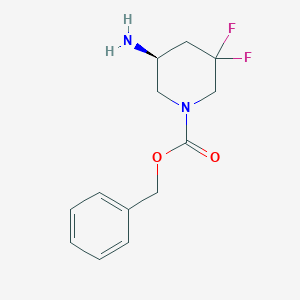


![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

